molecular formula C15H19N3O2S B2970761 8-(4-Ethylpiperazin-1-yl)sulfonylquinoline CAS No. 545383-43-5

8-(4-Ethylpiperazin-1-yl)sulfonylquinoline

Cat. No. B2970761
CAS RN: 545383-43-5
M. Wt: 305.4
InChI Key: PVEPGKZITUZMEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(4-Ethylpiperazin-1-yl)sulfonylquinoline, also known as QNZ, is a small molecule compound that has gained significant attention in scientific research due to its potential therapeutic applications. QNZ is a quinoline derivative that has been shown to possess anti-inflammatory and anti-cancer properties.

Scientific Research Applications

Synthesis and Antimicrobial Activities A study by Dixit et al. (2010) focuses on the synthesis of sulfonohydrazide-substituted 8-hydroxyquinoline derivatives and their metal oxinates with various metals. These compounds demonstrated significant antimicrobial and antifungal activities compared to the parent 8-hydroxyquinoline and sulfonamides, indicating their potential in developing new antimicrobial agents (Dixit et al., 2010).

Antibacterial Agents Hashimoto et al. (2007) reported the practical synthesis of a potent broad-spectrum antibacterial isothiazoloquinolone. This compound, effective against resistant organisms like MRSA, showcases the potential of 8-(4-Ethylpiperazin-1-yl)sulfonylquinoline derivatives in addressing antibiotic resistance (Hashimoto et al., 2007).

Catalysis and Functionalized Isoquinolines The work of Yang et al. (2017) illustrates the use of N-sulfonyl-4-(2-(ethynyl)aryl)-1,2,3-triazoles in silver catalysis to produce diverse functionalized isoquinolines. This highlights the role of sulfonylquinoline derivatives in facilitating complex chemical transformations through a silver carbenoid intermediate, expanding the toolkit for organic synthesis (Yang et al., 2017).

Pharmacological Evaluation Zajdel et al. (2012) synthesized arylpiperazinyl-alkyl quinoline-, isoquinoline-, naphthalene-sulfonamides, which displayed antagonistic activity at multiple serotonin and dopamine receptors. These compounds showed potential antidepressant-like effects and anxiolytic activity, suggesting their use in designing new psychiatric medications (Zajdel et al., 2012).

Metal Complexes and DNA Interaction Macías et al. (2012) explored Mn(II) complexes with sulfonamides derived from 8-aminoquinoline for their interaction with DNA and nuclease activity. These complexes demonstrated strong interactions with DNA, suggesting potential applications in biochemistry and molecular biology (Macías et al., 2012).

Ionic Liquid Extraction System Ajioka et al. (2008) investigated 8-sulfonamidoquinoline derivatives as chelate extraction reagents for divalent metal cations in an ionic liquid system. Their findings open avenues for novel extraction reagents in separation science, especially in environmentally friendly extraction processes (Ajioka et al., 2008).

properties

IUPAC Name

8-(4-ethylpiperazin-1-yl)sulfonylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S/c1-2-17-9-11-18(12-10-17)21(19,20)14-7-3-5-13-6-4-8-16-15(13)14/h3-8H,2,9-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVEPGKZITUZMEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)S(=O)(=O)C2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(4-Ethylpiperazin-1-yl)sulfonylquinoline

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